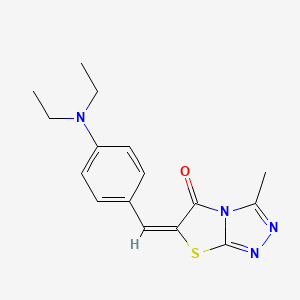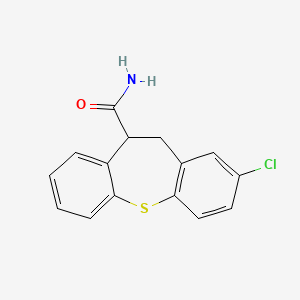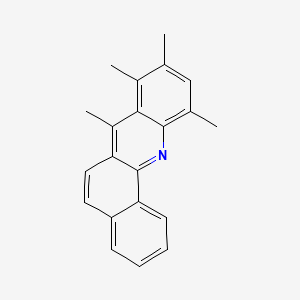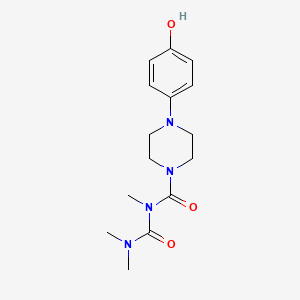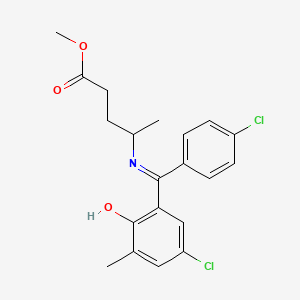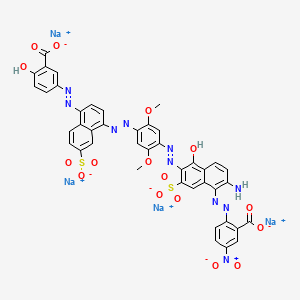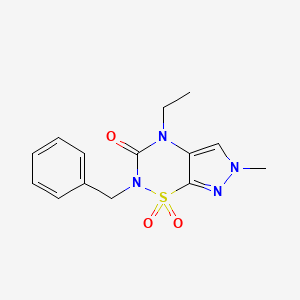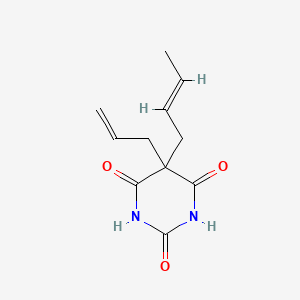
5-Allyl-5-crotylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-5-crotylbarbituric acid: is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy. The structure of this compound includes a pyrimidine ring with allyl and crotyl groups attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-5-crotylbarbituric acid typically involves the reaction of barbituric acid with allyl and crotyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and crotyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Allyl-5-crotylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The allyl and crotyl groups can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkyl groups.
Major Products Formed:
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Allyl-5-crotylbarbituric acid is used as a precursor in the synthesis of other barbiturate derivatives
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacological properties of barbiturates.
Medicine: The compound has potential applications in the development of new sedative and hypnotic drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the pharmaceutical industry, this compound is used in the production of barbiturate-based medications
Wirkmechanismus
5-Allyl-5-crotylbarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. Upon binding, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the postsynaptic neuron. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep.
Vergleich Mit ähnlichen Verbindungen
5-Allyl-5-butylbarbituric acid: Similar structure with a butyl group instead of a crotyl group.
5-Allyl-5-sec-butylbarbituric acid:
5-Phenyl-5-ethylbarbituric acid:
Uniqueness: 5-Allyl-5-crotylbarbituric acid is unique due to the presence of both allyl and crotyl groups, which may confer distinct pharmacological properties compared to other barbiturates. Its dual substitution pattern allows for the exploration of new chemical reactivities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2288-78-0 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-[(E)-but-2-enyl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H14N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h3-5H,2,6-7H2,1H3,(H2,12,13,14,15,16)/b5-3+ |
InChI-Schlüssel |
JDPPIXRBPVYZLS-HWKANZROSA-N |
Isomerische SMILES |
C/C=C/CC1(C(=O)NC(=O)NC1=O)CC=C |
Kanonische SMILES |
CC=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



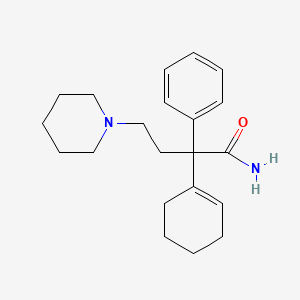
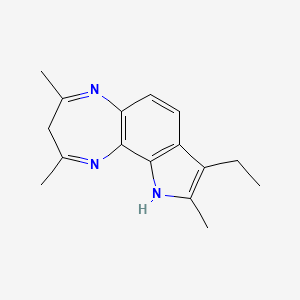
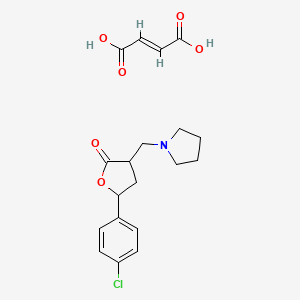
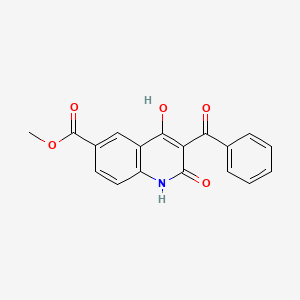
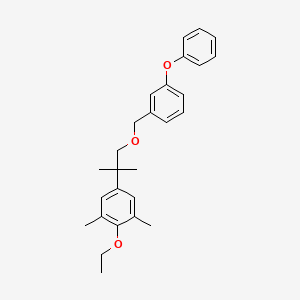
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
